molecular formula C8H8N2O2 B8722310 N-(4-nitrosophenyl)acetamide CAS No. 67661-55-6

N-(4-nitrosophenyl)acetamide

Cat. No.: B8722310
CAS No.: 67661-55-6
M. Wt: 164.16 g/mol
InChI Key: MDUFZRDLZSSHAU-UHFFFAOYSA-N
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Description

N-(4-Nitrosophenyl)acetamide is a nitroso-substituted acetamide derivative characterized by an acetamide group (-NHCOCH₃) attached to a phenyl ring bearing a nitroso (-NO) substituent at the para position. This compound is of interest in biochemical and pharmacological research due to its role as a metabolite or intermediate in the biotransformation of nitroaromatic compounds. For instance, describes its formation from a nitroso derivative of chloramphenicol (2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrosophenyl)ethyl]acetamide) in rat tissues, catalyzed by the pyruvate dehydrogenase complex. Its reactivity and metabolic pathways are critical in understanding nitroso compound toxicity and detoxification mechanisms .

Properties

CAS No.

67661-55-6

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-(4-nitrosophenyl)acetamide

InChI

InChI=1S/C8H8N2O2/c1-6(11)9-7-2-4-8(10-12)5-3-7/h2-5H,1H3,(H,9,11)

InChI Key

MDUFZRDLZSSHAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table and analysis compare N-(4-nitrosophenyl)acetamide with key analogs, emphasizing structural variations, biological activities, and applications.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound -NO (nitroso) at para position C₈H₈N₂O₂ 164.16 Intermediate in nitroso compound metabolism; studied for hepatic and cardiac biotransformation
N-(4-Hydroxyphenyl)acetamide (Paracetamol) -OH (hydroxyl) at para position C₈H₉NO₂ 151.16 Analgesic/antipyretic activity; widely used in pharmaceuticals
N-(4-Aminophenyl)acetamide -NH₂ (amino) at para position C₈H₁₀N₂O 150.18 Potential precursor for dyes and pharmaceuticals; structural simplicity aids synthetic modifications
N-(4-Nitrophenethyl)acetamide -NO₂ (nitro) on phenethyl group C₁₀H₁₂N₂O₂ 192.21 Key intermediate in pharmaceutical synthesis (e.g., nitrophenethylamine derivatives)
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide -Cl and -CF₃ at ortho/para positions C₉H₇ClF₃NO 249.61 Research applications in organic synthesis; halogenated groups enhance stability and lipophilicity
N-(4-Hydroxyphenethyl)acetamide -OH on phenethyl group C₁₀H₁₃NO₂ 179.22 Cytotoxic activity against brine shrimp (Artemia salina); isolated from microbial sources
N-(3-Chloro-4-hydroxyphenyl)acetamide -Cl and -OH at meta/para positions C₈H₈ClNO₂ 199.61 Photodegradation product of paracetamol; environmental contaminant

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